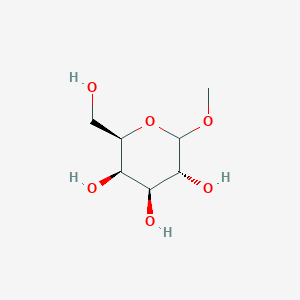

(2R,3R,4S,5R)-2-(hydroxyméthyl)-6-méthoxytétrahydro-2H-pyran-3,4,5-triol

Vue d'ensemble

Description

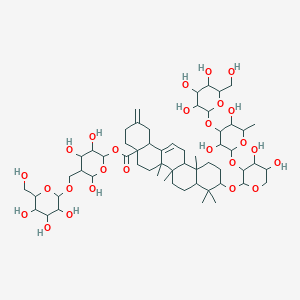

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with a unique structure It is characterized by its tetrahydropyran ring, which is substituted with hydroxymethyl and methoxy groups

Applications De Recherche Scientifique

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Analyse Biochimique

Biochemical Properties

Methyl D-galactopyranoside plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it has been found to be a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . The nature of these interactions is often complex and involves multiple biochemical pathways.

Cellular Effects

The effects of Methyl D-galactopyranoside on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl D-galactopyranoside esters have been studied as potential inhibitors for the SARS-CoV-2 protease enzyme .

Molecular Mechanism

Methyl D-galactopyranoside exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that Methyl D-galactopyranoside esters strongly interact with the prime Cys145, His41, MET165, GLY143, THR26, and ASN142 residues of the SARS-CoV-2 main protease .

Metabolic Pathways

Methyl D-galactopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, Methyl D-galactopyranoside is a hexose involved in the metabolism of 2-deoxygalactose .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of hydroxyl groups, followed by selective functionalization of the tetrahydropyran ring. Reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Mécanisme D'action

The mechanism of action of (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other tetrahydropyran derivatives with different substituents. Examples include:

- (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4,5-triol

- (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-propoxytetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-TVPFVARWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472662 | |

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93302-26-2 | |

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Methyl D-galactopyranoside interact with lectins?

A1: Methyl D-galactopyranoside acts as an inhibitor for certain lectins, specifically those with an affinity for galactose. It binds to the carbohydrate recognition domain (CRD) of the lectin, competing with natural ligands like galactose and potentially disrupting lectin-mediated biological processes. [, , , ]

Q2: What is the significance of Methyl D-galactopyranoside's interaction with the lactose permease of Escherichia coli?

A2: This interaction provides insights into the substrate specificity of the lactose permease. Studies have shown that the C-2, C-3, C-4, and C-6 hydroxyl groups of Methyl D-galactopyranoside are crucial for binding to the permease. This interaction is driven by hydrogen bonding and suggests that the cyclic pyranose conformation is the recognized form. []

Q3: What is the molecular formula and weight of Methyl D-galactopyranoside?

A3: The molecular formula is C7H14O6, and the molecular weight is 194.18 g/mol. []

Q4: Which spectroscopic techniques are useful for characterizing Methyl D-galactopyranoside?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to characterize Methyl D-galactopyranoside. [, , , , ]

Q5: Has Methyl D-galactopyranoside been investigated for catalytic applications?

A5: While Methyl D-galactopyranoside itself might not be catalytically active, its derivatives, particularly those with modifications at the C-3 position, have been explored as potential inhibitors for galectin-8. []

Q6: How have computational methods been applied in research involving Methyl D-galactopyranoside?

A6: Ab initio molecular dynamics (AIMD) simulations and vibrational self-consistent field (VSCF) calculations have been used to study the conformational dynamics and vibrational spectra of protonated forms of Methyl D-galactopyranoside. These methods contribute to understanding its reactivity and interactions in biological systems. []

Q7: How do structural modifications of Methyl D-galactopyranoside impact its interactions with lectins?

A7: Modifications at the C-1, C-2, C-3, C-4, and C-6 positions can significantly affect binding affinity to lectins. For instance, the presence and orientation of the C-1 substituent play a role in the binding affinity to the lactose permease. [, ]

Q8: Are there specific formulation strategies to enhance the stability or bioavailability of Methyl D-galactopyranoside?

A8: While the provided research does not delve into specific formulation strategies for Methyl D-galactopyranoside, its stability and solubility characteristics would inform such development. Common approaches like encapsulation, complexation, or the use of suitable excipients could be explored. []

Q9: Are there specific SHE (Safety, Health, and Environment) regulations concerning Methyl D-galactopyranoside?

A9: Specific SHE regulations might vary depending on the application and geographical location. Researchers should consult relevant safety data sheets and regulatory guidelines for handling and disposal. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.